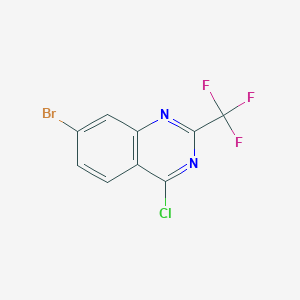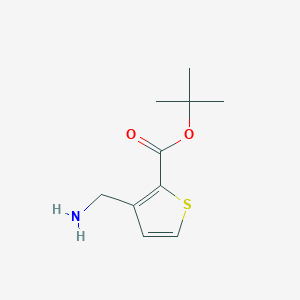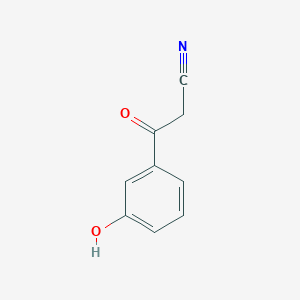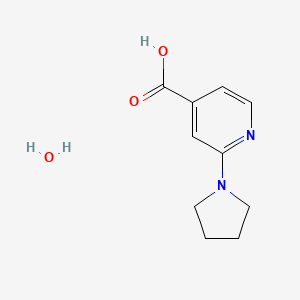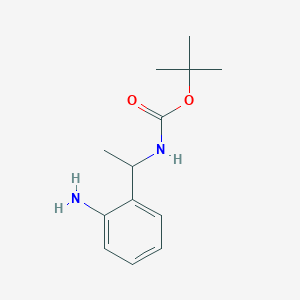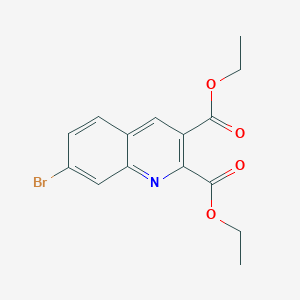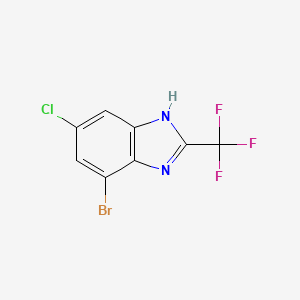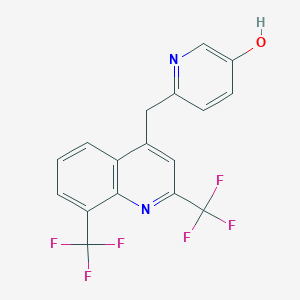
6-(2,8-Bis-trifluoromethyl-quinolin-4-ylmethyl)-pyridin-3-ol
Overview
Description
Synthesis and Characterization
The synthesis of 2,6-di(quinolin-8-yl)pyridines, which are structurally related to 6-(2,8-Bis-trifluoromethyl-quinolin-4-ylmethyl)-pyridin-3-ol, has been achieved through palladium-catalyzed Suzuki-Miyaura cross-coupling reactions or via a one-step ring-forming reaction that generates the central pyridine ring. These methods provide a route to create bistridentate ligands for Ru(II) complexes, which exhibit microsecond luminescent lifetimes. The characterization of these compounds includes X-ray crystal structures and 1H NMR shifts, which are compared to data for a Ru(II) bistridentate complex. Intramolecular stacking of quinoline units is suggested by 1H NMR data and observed in the X-ray structure .
Molecular Structure Analysis
The molecular structure of related compounds, such as 2,6-bis(imidazo[1,2-a]pyridin-2-yl)pyridine and its derivatives, has been analyzed through crystallography. These studies reveal that the iron coordination geometry is often distorted, which may be influenced by intramolecular, inter-ligand N⋯π interactions. This distortion can affect the molecular conformation and the spin state properties of the complexes. Gas phase DFT calculations have been used to reproduce the spin state properties and highlight the role of intramolecular dispersion interactions in sterically crowded molecules .
Chemical Reactions Analysis
The chemical reactivity of the related quinoline derivatives has been explored in the context of antitubercular and antitumor activities. For instance, substituted pyridines and dihydro-6H-quinolin-5-ones have been synthesized using a cerium catalyst via variants of the Bohlmann-Rahtz reaction. These compounds have been evaluated for their in vitro antimycobacterial activity against Mycobacterium tuberculosis, with several showing promising results . Additionally, 2-(3-alkylaminophenyl)-6-(pyrrolidin-1-yl)quinolin-4-ones have been synthesized and demonstrated potent cytotoxic activity against cancer cell lines, with one compound showing significant anticancer activity in an in vivo model .
Physical and Chemical Properties Analysis
The physical and chemical properties of these quinoline derivatives are closely related to their molecular structure and the nature of their substituents. The luminescent properties of Ru(II) complexes with these ligands are notable, with microsecond luminescent lifetimes being reported. The spin-crossover phenomena observed in iron(II) complexes at low temperatures are indicative of the delicate balance between high-spin and low-spin states, which can be influenced by the ligand's steric and electronic properties . The antitubercular and antitumor activities of these compounds suggest that their chemical properties can be finely tuned to target specific biological pathways .
Scientific Research Applications
Synthesis and Characterization
- Synthesis of Nitrogen-Enriched Compounds : Research by Yang et al. (2017) involved synthesizing compounds with structures containing five nitrogen atoms capable of forming coordinate bonds with metal ions. These compounds, including derivatives similar to 6-(2,8-Bis-trifluoromethyl-quinolin-4-ylmethyl)-pyridin-3-ol, are potentially useful for targeted delivery of nitric oxide to biological sites such as tumors, with release upon irradiation (Yang et al., 2017).
- Metalation and Functionalization : Schlosser and Marull (2003) explored the metalation and functionalization of trifluoromethyl-substituted pyridines and quinolines, similar in structure to the compound . Their work showed how these compounds can be selectively metalated and functionalized at different positions, leading to the preparation of various carboxylic acids (Schlosser & Marull, 2003).
Chemical Binding and Complex Formation
- Binding of Metal Ions : Dwyer, Grossel, and Horton (2004) studied the formation of complexes when a pyridine-cored molecular cleft, structurally similar to the target compound, was treated with metal ions. These complexes could have implications in various chemical and biological processes (Dwyer et al., 2004).
Sensor Applications
- Fluorescent Sensing : Mac et al. (2010) synthesized a novel fluorescent dye based on a pyrazoloquinoline skeleton, which showed potential as a sensor for fluorescence detection of inorganic cations. This work highlights the possible application of similar compounds in the field of fluorescent sensing (Mac et al., 2010).
properties
IUPAC Name |
6-[[2,8-bis(trifluoromethyl)quinolin-4-yl]methyl]pyridin-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10F6N2O/c18-16(19,20)13-3-1-2-12-9(6-10-4-5-11(26)8-24-10)7-14(17(21,22)23)25-15(12)13/h1-5,7-8,26H,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASDDZKNGQMDDPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C(F)(F)F)N=C(C=C2CC3=NC=C(C=C3)O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10F6N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00588858 | |
| Record name | 6-{[2,8-Bis(trifluoromethyl)quinolin-4-yl]methyl}pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00588858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2,8-Bis-trifluoromethyl-quinolin-4-ylmethyl)-pyridin-3-ol | |
CAS RN |
955315-33-0 | |
| Record name | 6-{[2,8-Bis(trifluoromethyl)quinolin-4-yl]methyl}pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00588858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



